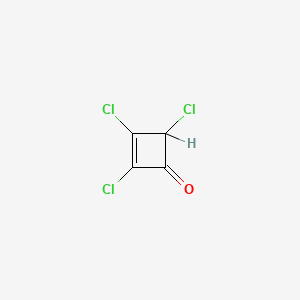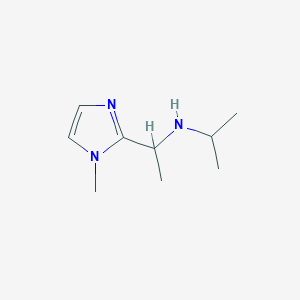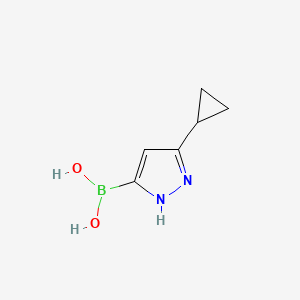
(3-Cyclopropyl-1H-pyrazol-5-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a boronic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boron reagents.
Industrial Production Methods
Industrial production of B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or other reduced derivatives .
科学研究应用
B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of biologically active molecules and as a probe in biochemical assays.
作用机制
The mechanism of action of B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrazole ring.
3-pyridylboronic acid: Contains a pyridine ring, offering different electronic properties compared to the pyrazole ring.
4-cyanophenylboronic acid: Features a cyano group, providing unique reactivity and applications.
Uniqueness
B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid is unique due to the presence of the cyclopropyl group and the pyrazole ring, which impart specific chemical properties and reactivity. These structural features make it particularly valuable in the synthesis of complex organic molecules and in the development of biologically active compounds .
属性
分子式 |
C6H9BN2O2 |
|---|---|
分子量 |
151.96 g/mol |
IUPAC 名称 |
(3-cyclopropyl-1H-pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)6-3-5(8-9-6)4-1-2-4/h3-4,10-11H,1-2H2,(H,8,9) |
InChI 键 |
QEZUMVHFNSKEIX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NN1)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



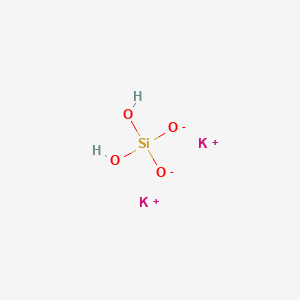
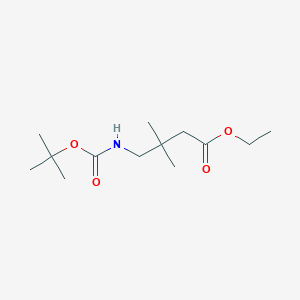
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
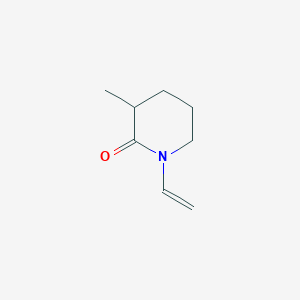
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
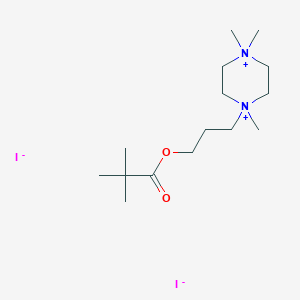
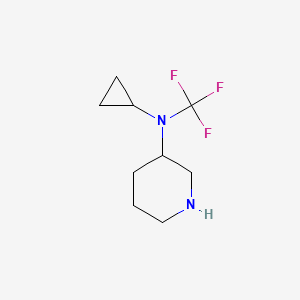
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
